1-Bromo-5-fluoropentane

Medicinal Chemistry PET Imaging ADME

1-Bromo-5-fluoropentane (CAS 407-97-6) is a terminal, aliphatic, halogenated alkane featuring a five-carbon chain (C5) with bromine at position 1 and fluorine at position 5. This bifunctional, hetero-dihalide structure, with a molecular formula of C5H10BrF and a molecular weight of 169.04 g/mol, imparts unique reactivity as both an alkylating agent (via the primary bromide) and a source of fluorine for property modulation.

Molecular Formula C5H10BrF
Molecular Weight 169.04 g/mol
CAS No. 407-97-6
Cat. No. B147514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-fluoropentane
CAS407-97-6
Molecular FormulaC5H10BrF
Molecular Weight169.04 g/mol
Structural Identifiers
SMILESC(CCF)CCBr
InChIInChI=1S/C5H10BrF/c6-4-2-1-3-5-7/h1-5H2
InChIKeyGMYIZICPHREVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-5-fluoropentane (CAS 407-97-6): Core Properties and Utility as a Bifunctional C5 Haloalkane Building Block


1-Bromo-5-fluoropentane (CAS 407-97-6) is a terminal, aliphatic, halogenated alkane featuring a five-carbon chain (C5) with bromine at position 1 and fluorine at position 5 [1]. This bifunctional, hetero-dihalide structure, with a molecular formula of C5H10BrF and a molecular weight of 169.04 g/mol, imparts unique reactivity as both an alkylating agent (via the primary bromide) and a source of fluorine for property modulation . At standard conditions, it exists as a colorless to light-yellow clear liquid . Its key physicochemical properties include a boiling point of 162 °C, a density of 1.36-1.37 g/mL, and a calculated partition coefficient (LogP) of approximately 2.5, which is critical for its role in medicinal chemistry and PET tracer development .

Why 1-Bromo-5-fluoropentane is Not Interchangeable with Shorter or Non-Fluorinated Alkyl Bromides


Procurement specialists and scientists cannot simply substitute 1-Bromo-5-fluoropentane with a generic 'alkyl bromide' or even a fluorinated analog of a different chain length. The compound's specific five-carbon backbone is a critical determinant of its physicochemical properties and reactivity [1]. The precise distance between the reactive bromide and the electron-withdrawing fluorine atom dictates its behavior in nucleophilic substitution (SN2) and elimination (E2) reactions, as well as the lipophilicity (LogP) of the final conjugated molecule [2]. For instance, using a shorter-chain analog like 1-bromo-4-fluorobutane will result in a lower boiling point, different steric profile, and altered LogP of the final product, which can drastically impact its biological distribution, receptor binding, or material performance. The evidence below quantifies these non-interchangeable differences across key selection criteria.

Quantitative Procurement Evidence: 1-Bromo-5-fluoropentane vs. Key Analogs


Chain-Length Lipophilicity Control: LogP Comparison of C4, C5, and C6 Fluoroalkyl Bromides

The five-carbon chain of 1-Bromo-5-fluoropentane provides a specific lipophilicity (LogP) that is distinct from its shorter-chain (C4) and longer-chain (C6) analogs. This parameter is crucial for the biodistribution and membrane permeability of drug candidates and imaging agents [1]. The target compound's LogP of 2.52 is strategically positioned between the more hydrophilic 1-Bromo-4-fluorobutane (LogP ~1.9-2.1) and the more lipophilic 1-Bromo-6-fluorohexane (LogP ~2.9-3.1) .

Medicinal Chemistry PET Imaging ADME Lipophilicity

Reactivity Profile in Nucleophilic Substitution: SN2 vs. E2 Balance Dictated by C5 Spacer

The electron-withdrawing effect of the terminal fluorine on the C-Br bond is moderated by the intervening five-carbon chain, placing 1-Bromo-5-fluoropentane in a distinct reactivity class. A fundamental study on the kinetics of fluorinated n-alkyl bromides with nucleophiles provides a quantitative framework [1]. The relative rates of SN2 and E2 reactions are highly sensitive to the proximity of the fluorine atom [2]. While the study does not include 1-Bromo-5-fluoropentane directly, it establishes that primary alkyl bromides with a remote fluorine (like a C5 spacer) behave more like unsubstituted n-alkyl bromides in SN2 reactions, but with a slightly enhanced E2 pathway due to the electron-withdrawing effect.

Organic Synthesis Reaction Kinetics SN2 Mechanism Fluorine Chemistry

Proven Precursor for 18F-Labeled μ-Opioid Receptor Imaging Agents

1-Bromo-5-fluoropentane has a documented, specific application as a precursor for synthesizing 18F-labeled (anilido)piperidine derivatives, which are used as μ-opioid receptor imaging agents in positron emission tomography (PET) . This is a high-value, niche application where the exact chain length is likely critical for optimal receptor binding and pharmacokinetics. The compound's use is explicitly cited by major chemical suppliers like Thermo Fisher Scientific/Alfa Aesar [1]. While quantitative yield data from the original research is not directly available in this search, the established use case itself provides strong differentiation. A shorter chain analog (e.g., 1-bromo-4-fluorobutane) would produce a different PET tracer with altered binding affinity and biodistribution.

PET Imaging Radiochemistry μ-Opioid Receptor 18F-Labeling

Boiling Point and Physical State: Practical Handling and Purification Advantages

The boiling point of 1-Bromo-5-fluoropentane is 162 °C, placing it in a practical range for standard organic synthesis workups, including solvent removal and distillation-based purification . This is a key differentiator from lower molecular weight analogs. For instance, 1-Bromo-4-fluorobutane boils at 134-135 °C, which may be too close to common reaction solvents like DMF (153 °C) or DMSO (189 °C), making its removal by simple distillation more challenging . The higher boiling point of the C5 compound provides a clearer separation window and reduces the risk of product loss during workup. Its liquid state at room temperature further simplifies handling compared to solid, longer-chain analogs.

Physical Properties Purification Distillation Synthetic Chemistry

Optimal Use Cases for 1-Bromo-5-fluoropentane Based on Quantified Differentiation


Synthesis of 18F-Labeled PET Tracers Requiring a Specific C5 Lipophilic Linker

The primary, evidence-backed application for 1-Bromo-5-fluoropentane is as a key intermediate in the synthesis of 18F-labeled radiopharmaceuticals, specifically for preparing (anilido)piperidine derivatives targeting the μ-opioid receptor [1]. The compound's C5 chain provides the necessary lipophilicity (LogP ~2.5) to ensure optimal blood-brain barrier penetration and receptor binding kinetics for these imaging agents. Procuring this specific C5 precursor is essential for replicating published procedures and avoiding the need for extensive linker optimization studies. This use case is supported by both vendor documentation and primary research literature .

Alkylation Reactions Requiring Balanced SN2 Reactivity with Minimal E2 Side Products

In complex molecule synthesis, 1-Bromo-5-fluoropentane is an ideal alkylating agent when a primary alkyl chain is needed, but a standard n-alkyl bromide may be too reactive or lead to byproducts. Its five-carbon spacer insulates the C-Br bond from the strong inductive effects of the terminal fluorine, resulting in SN2 reactivity that is kinetically similar to unsubstituted alkyl bromides but with a slightly enhanced E2 profile that can be managed through base selection [1]. This balance is not achievable with shorter-chain analogs like 1-bromo-4-fluorobutane, where the fluorine's electron-withdrawing effect begins to slow SN2 reactions and increase the proportion of undesired elimination. This makes the C5 compound a preferred choice for medicinal chemistry groups building focused compound libraries.

Synthesis of Specialty Materials and Surfactants Requiring Precise Hydrophobic/Lipophilic Balance

The specific LogP value of 2.52, conferred by the C5 chain, allows formulators and materials scientists to fine-tune the amphiphilic properties of surfactants, coatings, and fluorinated polymers [1]. When incorporated into a larger molecule, the C5 fluoroalkyl segment provides a predictable increment in hydrophobicity and fluorophilicity that is greater than a C4 chain but less than a C6 chain . This level of control is critical for applications such as non-fouling coatings, where surface energy must be precisely tuned, or in the development of specialized ionic liquids. Substituting with a C4 or C6 analog would shift the hydrophilic-lipophilic balance (HLB), potentially compromising the performance of the final formulated product.

Preparation of Stable Isotope-Labeled (Deuterated) Internal Standards for Mass Spectrometry

Due to its well-defined structure and the presence of multiple sites for isotopic labeling, 1-Bromo-5-fluoropentane serves as a valuable precursor for synthesizing deuterated or 13C-labeled internal standards used in LC-MS/MS quantification of pharmaceuticals and their metabolites [1]. The C5 chain provides a distinct mass shift and retention time that is easily resolved from endogenous analytes, minimizing ion suppression and improving assay accuracy. The commercial availability of high-purity (>98%) 1-Bromo-5-fluoropentane from reputable vendors ensures the quality and reproducibility required for GLP bioanalytical studies .

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